molecular formula C24H24N4OS B11494104 4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline

4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline

Cat. No.: B11494104
M. Wt: 416.5 g/mol
InChI Key: KOPSXLCFXMEYHM-UHFFFAOYSA-N
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Description

4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further substituted with a thiazole ring bearing a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The final steps involve the incorporation of the thiazole ring and the methoxyphenyl group. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while nucleophilic substitution on the piperazine ring can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline is unique due to its specific combination of a quinoline core, piperazine ring, thiazole ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-1,3-thiazole

InChI

InChI=1S/C24H24N4OS/c1-17-15-23(20-5-3-4-6-21(20)25-17)27-11-13-28(14-12-27)24-26-22(16-30-24)18-7-9-19(29-2)10-8-18/h3-10,15-16H,11-14H2,1-2H3

InChI Key

KOPSXLCFXMEYHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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